molecular formula C14H10N4O B11865006 N-(Quinolin-3-yl)pyrazine-2-carboxamide

N-(Quinolin-3-yl)pyrazine-2-carboxamide

Cat. No.: B11865006
M. Wt: 250.25 g/mol
InChI Key: SKKDTMKCPSXGOK-UHFFFAOYSA-N
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Description

N-(Quinolin-3-yl)pyrazine-2-carboxamide is a heterocyclic compound that features both quinoline and pyrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Quinolin-3-yl)pyrazine-2-carboxamide typically involves the reaction of quinoline derivatives with pyrazine-2-carboxylic acid or its derivatives. One common method involves the condensation of quinoline-3-amine with pyrazine-2-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(Quinolin-3-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Mechanism of Action

The mechanism by which N-(Quinolin-3-yl)pyrazine-2-carboxamide exerts its effects involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. Additionally, it can form coordination complexes with metal ions, which can further modulate its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(Quinolin-2-yl)pyrazine-2-carboxamide
  • N-(Quinolin-8-yl)pyrazine-2-carboxamide
  • N-(Pyridin-2-yl)pyrazine-2-carboxamide

Uniqueness

N-(Quinolin-3-yl)pyrazine-2-carboxamide is unique due to its specific position of the quinoline moiety, which influences its electronic properties and reactivity. Compared to its analogs, it exhibits distinct π-π stacking interactions and coordination behavior, making it particularly valuable in the design of metal complexes and materials with specific electronic properties .

Properties

Molecular Formula

C14H10N4O

Molecular Weight

250.25 g/mol

IUPAC Name

N-quinolin-3-ylpyrazine-2-carboxamide

InChI

InChI=1S/C14H10N4O/c19-14(13-9-15-5-6-16-13)18-11-7-10-3-1-2-4-12(10)17-8-11/h1-9H,(H,18,19)

InChI Key

SKKDTMKCPSXGOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=NC=CN=C3

Origin of Product

United States

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